4-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide 4-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 898454-49-4
VCID: VC7110143
InChI: InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23)
SMILES: CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.81

4-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide

CAS No.: 898454-49-4

Cat. No.: VC7110143

Molecular Formula: C19H17ClN2O2

Molecular Weight: 340.81

* For research use only. Not for human or veterinary use.

4-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide - 898454-49-4

Specification

CAS No. 898454-49-4
Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
IUPAC Name 4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Standard InChI InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23)
Standard InChI Key NXDACIBKBZKVIT-UHFFFAOYSA-N
SMILES CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl)benzamide, reflects its complex architecture. Key features include:

  • A 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl core, which integrates nitrogen into a fused tricyclic system.

  • A 4-chlorobenzamide substituent linked to the core via an amide bond.

  • A 3-methyl-2-oxo group on the azatricyclic ring.

The molecular structure is further defined by its SMILES notation:
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)Cl.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number898454-49-4
Molecular FormulaC19H17ClN2O2\text{C}_{19}\text{H}_{17}\text{ClN}_{2}\text{O}_{2}
Molecular Weight340.81 g/mol
IUPAC Name4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl)benzamide
PubChem CID16823189

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves two primary stages:

  • Construction of the Azatricyclic Core: Cyclization reactions, potentially involving Diels-Alder or [2+2] photocycloaddition strategies, form the tricyclic backbone. The nitrogen atom is introduced via amine-containing precursors.

  • Functionalization: The chloro and benzamide groups are appended through nucleophilic acyl substitution or coupling reactions. For example, the benzamide moiety may be introduced using 4-chlorobenzoyl chloride under basic conditions.

Challenges in Synthesis

  • Steric Hindrance: The tricyclic core’s compact structure complicates functional group addition.

  • Regioselectivity: Ensuring correct positioning of substituents requires precise reaction control.

Mechanism of Action

Biological Targets

While specific targets remain under investigation, the compound’s structural features suggest interactions with:

  • Kinases: The azatricyclic framework may mimic ATP-binding motifs, inhibiting kinase activity .

  • G Protein-Coupled Receptors (GPCRs): The benzamide group could modulate receptor signaling pathways.

Binding Interactions

  • The chloro substituent enhances lipophilicity, promoting membrane permeability.

  • The amide bond facilitates hydrogen bonding with target proteins.

Comparative Analysis with Structural Analogs

2-Chloro-N-{3-Methyl-2-Oxo-1-Azatricyclo[6.3.1.0^{4,12}]Dodeca-4,6,8(12)-Trien-6-Yl}-4-Nitrobenzamide

  • CAS Number: 903334-80-5

  • Key Difference: Replacement of the chloro group with a nitro moiety enhances electron-withdrawing effects, potentially altering binding affinity.

N-[4-[Methyl-[(10R)-2-Oxo-1,3-Diazatricyclo[6.3.1.04,12]Dodeca-4,6,8(12)-Trien-10-Yl]Amino]Butyl]-1H-Indole-2-Carboxamide

  • PubChem CID: 127046922

  • Key Difference: Incorporation of an indole carboxamide group increases molecular weight (417.5 g/mol) and introduces π-π stacking capabilities.

Table 2: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional GroupsPotential Application
Target Compound340.81Chloro, benzamideKinase inhibition
4-Nitrobenzamide Analog365.78Nitro, benzamideEnhanced electron modulation
Indole Carboxamide Analog417.50Indole, carboxamideNeuroreceptor modulation

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